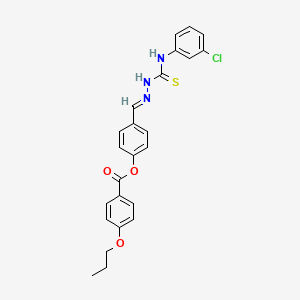
1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate is a complex organic compound with a molecular formula of C31H29N3O6 and a molecular weight of 539.58 g/mol . This compound is primarily used in research settings and is known for its unique chemical structure, which includes a naphthalene ring and a methoxybenzoate group.
Méthodes De Préparation
The synthesis of 1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate involves multiple steps. The process typically starts with the preparation of 4-propoxybenzamidoacetyl hydrazine, which is then reacted with naphthalen-2-yl 4-methoxybenzoate under specific conditions to form the final compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using larger reactors and more efficient purification techniques to obtain the compound in higher yields.
Analyse Des Réactions Chimiques
1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Applications De Recherche Scientifique
1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
1-((2-(2-(4-Propoxybenzamido)acetyl)hydrazono)methyl)naphthalen-2-yl 4-methoxybenzoate can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1: This compound has a similar naphthalene ring structure but differs in its functional groups and overall chemical properties.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities, making them valuable in drug research and development.
Propriétés
Numéro CAS |
764655-60-9 |
|---|---|
Formule moléculaire |
C31H29N3O6 |
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
[1-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C31H29N3O6/c1-3-18-39-25-15-8-22(9-16-25)30(36)32-20-29(35)34-33-19-27-26-7-5-4-6-21(26)12-17-28(27)40-31(37)23-10-13-24(38-2)14-11-23/h4-17,19H,3,18,20H2,1-2H3,(H,32,36)(H,34,35)/b33-19+ |
Clé InChI |
GVSSOACWKVATPP-HNSNBQBZSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12021316.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12021320.png)
![N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12021321.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12021327.png)


methylidene}-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12021345.png)




![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12021389.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)
